An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Fluoro-5-methoxybenzaldehyde
An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Fluoro-5-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-5-methoxybenzaldehyde is a key building block in organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. Its unique substitution pattern, featuring an electron-withdrawing fluorine atom ortho to the aldehyde and an electron-donating methoxy group in the meta position, imparts distinct chemical properties and reactivity. This guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, and characteristic reactivity of 2-Fluoro-5-methoxybenzaldehyde, including detailed experimental protocols for its key transformations.
Chemical and Physical Properties
2-Fluoro-5-methoxybenzaldehyde is a solid at room temperature, appearing as colorless to pale yellow crystals.[1] It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs.[1] The presence of both a fluorine atom and a methoxy group on the benzaldehyde ring endows it with distinct chemical properties that enhance its reactivity and allow for selective functionalization.[2]
The following table summarizes the key physical and chemical properties of 2-Fluoro-5-methoxybenzaldehyde.
| Property | Value | Reference |
| Molecular Formula | C₈H₇FO₂ | [3][4][5] |
| Molecular Weight | 154.14 g/mol | [3][4][5] |
| CAS Number | 105728-90-3 | [4][5] |
| Appearance | Colorless to white to pale yellow to yellow to orange crystals or powder | [1] |
| Boiling Point | 229-230 °C (lit.) | [3][4] |
| Density | 1.237 g/mL at 25 °C (lit.) | [3][4] |
| Refractive Index (n20/D) | 1.532 (lit.) | [3][4] |
| Flash Point | 108 °C (226.4 °F) - closed cup | [3][4] |
| Solubility | Slightly soluble in water. | [5] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the methoxy protons, and the three aromatic protons. The aldehyde proton will appear as a singlet in the downfield region (δ 9.5-10.5 ppm). The methoxy protons will be a sharp singlet around δ 3.8-4.0 ppm. The aromatic protons will exhibit complex splitting patterns due to H-H and H-F couplings.
¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon around δ 188-195 ppm. The carbons attached to the fluorine and methoxy groups will also have distinct chemical shifts, with the carbon-fluorine coupling being a key diagnostic feature.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a strong carbonyl (C=O) stretching band in the region of 1680-1710 cm⁻¹. Other significant absorptions will include C-H stretching of the aldehyde and aromatic ring, C-O stretching of the ether, and C-F stretching vibrations.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) at m/z 154. The fragmentation pattern is expected to involve the loss of a hydrogen atom (M-1), a formyl group (M-29), and a methoxy group (M-31).
Reactivity and Synthetic Applications
The reactivity of 2-Fluoro-5-methoxybenzaldehyde is dominated by the aldehyde functional group and the substituted aromatic ring. The aldehyde is susceptible to nucleophilic attack, while the aromatic ring can undergo electrophilic and nucleophilic substitution reactions.[6]
Reactions of the Aldehyde Group
The aldehyde functionality of 2-Fluoro-5-methoxybenzaldehyde is a versatile handle for a variety of chemical transformations, including condensations, oxidations, reductions, and additions of organometallic reagents.
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to form a C=C bond. This reaction is a powerful tool for the synthesis of α,β-unsaturated compounds.
-
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
In a round-bottom flask, dissolve 2-Fluoro-5-methoxybenzaldehyde (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.
-
Add a catalytic amount of a weak base, such as piperidine or ammonium acetate.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the product with cold ethanol and dry under vacuum.
Knoevenagel Condensation Workflow -
The Wittig reaction allows for the synthesis of alkenes from aldehydes or ketones using a phosphorus ylide. This reaction is highly versatile for creating carbon-carbon double bonds with good stereochemical control.
-
Experimental Protocol: Wittig Reaction with (Methoxymethyl)triphenylphosphonium chloride
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend (methoxymethyl)triphenylphosphonium chloride (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C and slowly add a strong base, such as n-butyllithium (1.05 equivalents), to generate the ylide.
-
In a separate flask, dissolve 2-Fluoro-5-methoxybenzaldehyde (1 equivalent) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and purify by chromatography.
Wittig Reaction Logical Flow -
The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl carbon of an aldehyde, followed by an acidic workup to yield a secondary alcohol.
-
Experimental Protocol: Grignard Reaction with Methylmagnesium Bromide
-
In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.2 equivalents) and a small crystal of iodine.
-
Add a solution of methyl bromide (1.1 equivalents) in anhydrous diethyl ether or THF dropwise to initiate the formation of the Grignard reagent.
-
Once the Grignard reagent is formed, cool the solution to 0 °C.
-
Add a solution of 2-Fluoro-5-methoxybenzaldehyde (1 equivalent) in anhydrous ether or THF dropwise.
-
After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product, dry the organic layer, and purify by chromatography to obtain 1-(2-fluoro-5-methoxyphenyl)ethanol.[7]
Grignard Reaction Experimental Workflow -
Reductive amination is a method to form amines from aldehydes or ketones. The reaction proceeds through the initial formation of an imine or enamine, which is then reduced in situ to the corresponding amine.
-
Experimental Protocol: Reductive Amination with Aniline
-
In a round-bottom flask, dissolve 2-Fluoro-5-methoxybenzaldehyde (1 equivalent) and aniline (1.1 equivalents) in a suitable solvent such as methanol or dichloroethane.
-
Add a reducing agent, for example, sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise to the stirred solution.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction by the addition of water or a mild acid.
-
Extract the product with an organic solvent, dry the organic layer, and purify by chromatography.
Reductive Amination Signaling Pathway -
Reactions of the Aromatic Ring
The fluorine and methoxy substituents on the aromatic ring influence its reactivity towards electrophilic and nucleophilic aromatic substitution. The methoxy group is an activating, ortho-para directing group, while the fluorine atom is a deactivating, ortho-para directing group. This interplay of electronic effects can be exploited for selective functionalization of the aromatic ring.
2-Fluoro-5-methoxybenzaldehyde is a valuable precursor for the synthesis of various heterocyclic compounds, which form the core of many pharmaceutical agents.[2] For instance, it can be used in the synthesis of quinazoline derivatives, which are known for their diverse biological activities. The synthesis often involves a condensation reaction with a suitable amine-containing compound followed by cyclization.
Safety Information
2-Fluoro-5-methoxybenzaldehyde is classified as a warning-level hazard. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4]
Precautionary Measures:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
Wash skin thoroughly after handling.[4]
-
Use only outdoors or in a well-ventilated area.[4]
-
Wear protective gloves/protective clothing/eye protection/face protection.[4]
First Aid:
-
If on skin: Wash with plenty of soap and water.[4]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[4]
Conclusion
2-Fluoro-5-methoxybenzaldehyde is a versatile and reactive intermediate with significant applications in organic synthesis, particularly in the construction of complex molecules for drug discovery. A thorough understanding of its chemical properties, spectroscopic characteristics, and reactivity is crucial for its effective utilization in research and development. This guide provides a foundational resource for scientists and professionals working with this important chemical building block.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-フルオロ-5-メトキシベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Fluoro-5-methoxybenzaldehyde 97 105728-90-3 [sigmaaldrich.com]
- 5. 2-Fluoro-5-methoxybenzaldehyde, 97% | Fisher Scientific [fishersci.ca]
- 6. nbinno.com [nbinno.com]
- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686) [hmdb.ca]





